![molecular formula C8H10N4O2 B13320573 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)
7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Another approach includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. For example, the use of supercritical carbon dioxide in the presence of a catalytic amount of ZnCl2 has been reported to be effective for the synthesis of similar triazolopyrimidine compounds .
Análisis De Reacciones Químicas
Types of Reactions
7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chlorides, ethyl acetoacetate, and various catalysts such as ZnCl2 . Reaction conditions often involve controlled temperatures and pressures to ensure regioselectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield substituted triazolopyrimidinones .
Aplicaciones Científicas De Investigación
7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an antiviral, antibacterial, and anticancer agent
Biological Research: It has been used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as SARS-CoV-2 main protease, by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one include:
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
What sets this compound apart from similar compounds is its methoxymethyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H10N4O2 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
7-(methoxymethyl)-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O2/c1-5-9-8-10-7(13)3-6(4-14-2)12(8)11-5/h3H,4H2,1-2H3,(H,9,10,11,13) |
Clave InChI |
JKJLJFOVTIVTCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=CC(=O)NC2=N1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


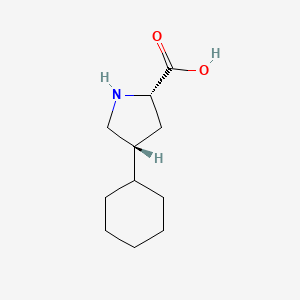

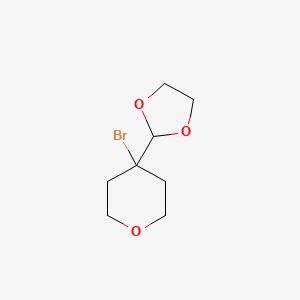
![Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)
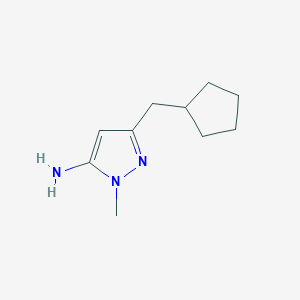

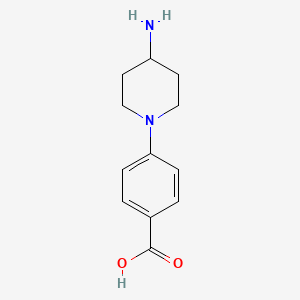
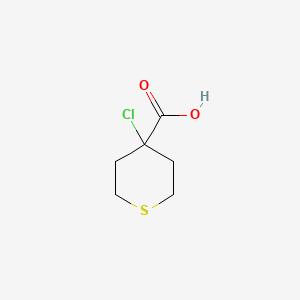


![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)
![3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13320566.png)
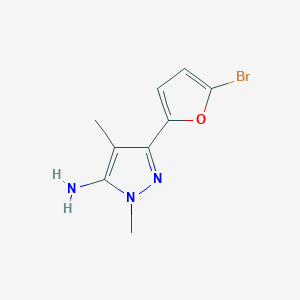
![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)
